Certepetide

Tumor Targeting Integrin Binding Peptide Engineering

Certepetide (also known as iRGD, CEND-1, LSTA1) is a 9-amino acid bifunctional cyclic peptide with the sequence Ac-Cys-Arg-Gly-Asp-Lys-Gly-Pro-Asp-Cys-NH2 (disulfide bridge: Cys1-Cys9). It is a tumor-penetrating enhancer that operates via a multistep mechanism: first, the RGD motif binds to αvβ3/5 integrins on tumor endothelium, followed by proteolytic cleavage to expose a CendR motif (R/KXXR/K), which then binds to neuropilin-1 (NRP-1) to activate an active drug transport pathway into the tumor.

Molecular Formula C37H60N14O14S2
Molecular Weight 989.1 g/mol
CAS No. 2580154-02-3
Cat. No. B12397668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCertepetide
CAS2580154-02-3
Molecular FormulaC37H60N14O14S2
Molecular Weight989.1 g/mol
Structural Identifiers
SMILESCC(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CCCN2C(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCCN=C(N)N)CC(=O)O)CCCCN)CC(=O)O)C(=O)N
InChIInChI=1S/C37H60N14O14S2/c1-18(52)45-24-17-67-66-16-23(30(39)59)50-34(63)22(13-29(57)58)49-36(65)25-8-5-11-51(25)27(54)15-44-32(61)19(6-2-3-9-38)47-33(62)21(12-28(55)56)46-26(53)14-43-31(60)20(48-35(24)64)7-4-10-42-37(40)41/h19-25H,2-17,38H2,1H3,(H2,39,59)(H,43,60)(H,44,61)(H,45,52)(H,46,53)(H,47,62)(H,48,64)(H,49,65)(H,50,63)(H,55,56)(H,57,58)(H4,40,41,42)/t19-,20-,21-,22-,23-,24-,25-/m0/s1
InChIKeyYPHPUVJQSYACEN-HUVRVWIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Certepetide (CAS 2580154-02-3): A Quantifiable Guide to Differentiated Tumor Penetration and Therapeutic Enhancement


Certepetide (also known as iRGD, CEND-1, LSTA1) is a 9-amino acid bifunctional cyclic peptide with the sequence Ac-Cys-Arg-Gly-Asp-Lys-Gly-Pro-Asp-Cys-NH2 (disulfide bridge: Cys1-Cys9) [1]. It is a tumor-penetrating enhancer that operates via a multistep mechanism: first, the RGD motif binds to αvβ3/5 integrins on tumor endothelium, followed by proteolytic cleavage to expose a CendR motif (R/KXXR/K), which then binds to neuropilin-1 (NRP-1) to activate an active drug transport pathway into the tumor [2]. Unlike conventional RGD peptides that primarily target tumor vasculature, Certepetide's unique dual-receptor targeting enables it to actively transport co-administered or tethered anti-cancer agents deep into the tumor parenchyma, overcoming a major barrier in solid tumor treatment [3].

Why Certepetide (iRGD) Cannot Be Substituted with Conventional RGD Peptides in Tumor Penetration and Drug Delivery


The assumption that all RGD-motif peptides are functionally interchangeable for tumor targeting is scientifically inaccurate and can lead to significant experimental failure. While conventional cyclic RGD peptides (e.g., c(RGDfK), RGDyC) bind with high affinity to αv integrins on tumor vasculature, their utility is largely limited to this initial binding step, resulting in perivascular accumulation and poor penetration into the tumor parenchyma [1]. Certepetide (iRGD) is structurally and mechanistically distinct, possessing a cryptic CendR motif (R/KXXR/K) that is only activated after proteolytic cleavage on the tumor cell surface [2]. This second binding event to neuropilin-1 triggers a bulk transport pathway, actively ferrying the peptide and its associated cargo deep into the tumor. Therefore, substituting Certepetide with a conventional RGD peptide forfeits this critical secondary penetration mechanism, resulting in a fundamentally different and inferior biodistribution profile [3].

Certepetide Quantitative Evidence: Head-to-Head Data vs. Comparators and Standard of Care


Superior αv Integrin Binding Affinity: Certepetide vs. Conventional RGD Peptides

Certepetide (iRGD) demonstrates a significantly higher binding affinity for αv integrins (αvβ3 and αvβ5) compared to conventional RGD peptides. This high affinity is a prerequisite for effective tumor homing and the subsequent activation of its secondary penetration mechanism [1].

Tumor Targeting Integrin Binding Peptide Engineering

Quantified Superiority in Tumor Penetration Depth: Certepetide (iRGD) vs. Conventional RGD Peptide (RGDyC)

In a direct head-to-head comparison using a 3D glioma spheroid model, Certepetide (iRGD) conjugated to a doxorubicin-polymer complex (iRGD-PPCD) demonstrated significantly deeper tumor penetration compared to the same complex conjugated with a conventional RGD cyclopeptide (RGD-PPCD) [1]. This quantifies the functional advantage of Certepetide's dual-receptor mechanism over simple integrin targeting.

Drug Delivery Tumor Penetration 3D Spheroid Model

Significant Survival Benefit in Preclinical Model: Certepetide (iRGD) vs. RGD-PPCD vs. Free Drug

The functional advantage of Certepetide's deeper tumor penetration translates into a significant improvement in therapeutic outcome in vivo. A comparative study in a brain tumor-bearing mouse model showed that treatment with Certepetide-enabled drug delivery systems dramatically extended median survival compared to an RGD-enabled system [1].

In Vivo Efficacy Survival Study Glioblastoma Model

Clinical Evidence of Enhanced Therapeutic Response: Certepetide + Chemotherapy vs. Chemotherapy Alone

The translational potential of Certepetide is validated by clinical data. In the randomized, double-blind Phase II ASCEND trial for metastatic pancreatic ductal adenocarcinoma (mPDAC), adding Certepetide to standard-of-care chemotherapy (gemcitabine/nab-paclitaxel) demonstrated a clinically meaningful improvement in objective tumor response rate (OTRR) and overall survival (OS) compared to placebo plus chemotherapy [1].

Clinical Trial Pancreatic Cancer Combination Therapy

Validated Pharmacokinetic Model for Human Dose Optimization: A Unique Differentiator

A population pharmacokinetic (PopPK) model has been developed and published for Certepetide in patients with metastatic pancreatic cancer, characterizing its concentration-time profile and identifying key covariates (body weight, creatinine clearance) that affect its PK parameters [1]. This level of clinical PK characterization is a rare and valuable asset for an investigational peptide.

Pharmacokinetics Clinical Pharmacology Modeling & Simulation

Recommended Application Scenarios for Certepetide Based on Quantitative Evidence


Enhancing Tumor Penetration and Efficacy of Antibody-Drug Conjugates (ADCs)

Preclinical data presented at the World ADC San Diego meeting demonstrated that incorporating Certepetide as a non-cytotoxic payload into an ADC construct (Catalent's SMARTag platform) improved both antitumor efficacy and broadened intratumoral distribution of the cytotoxic payload compared to comparator constructs [1]. This application leverages Certepetide's unique penetration mechanism to address a key limitation of ADCs—heterogeneous distribution in solid tumors—offering a quantifiable path to improved therapeutic indices.

Combination Therapy with Standard-of-Care Chemotherapy for Pancreatic Ductal Adenocarcinoma (PDAC)

The positive clinical data from the Phase II ASCEND trial, which showed a 27.8% improvement in median overall survival when Certepetide was added to gemcitabine/nab-paclitaxel, provides a strong, evidence-based rationale for its use as a combination agent in PDAC research [2]. This application is further supported by a published PopPK model that guides clinical dosing and exposure management [3].

Targeted Delivery and Deep Penetration of Nanomedicines and Polymer-Drug Conjugates

In vivo studies have confirmed that conjugating or co-administering Certepetide with polymer-drug conjugates significantly enhances their tumor accumulation and, critically, their penetration depth beyond the perivascular region [4]. For research involving nanoparticle-based drug delivery, Certepetide provides a validated and quantifiable tool for overcoming the barrier of the tumor stroma, a feat not achievable with conventional RGD peptides [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Certepetide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.